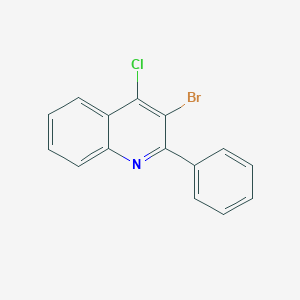

3-Bromo-4-chloro-2-phenylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-chloro-2-phenylquinoline: is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities . The presence of bromine and chlorine atoms in the quinoline structure can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-phenylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis , which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Suzuki-Miyaura coupling , which uses palladium-catalyzed cross-coupling reactions between aryl halides and boronic acids .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes . These methods ensure high yield and purity of the compound while minimizing the production of by-products. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-2-phenylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

Chemistry: 3-Bromo-4-chloro-2-phenylquinoline is used as a building block in organic synthesis to create more complex molecules with potential biological activities .

Biology and Medicine: The compound is studied for its potential antimicrobial, antimalarial, and anticancer properties. It can inhibit the growth of various microbial species and cancer cell lines, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of materials with specific characteristics .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. It can also interfere with the function of proteins and enzymes critical for cell survival and proliferation .

Comparison with Similar Compounds

2-Methylquinoline: Known for its antimicrobial and anticancer activities.

4-Chloroquinoline: Used in the synthesis of antimalarial drugs.

3-Bromoquinoline: Studied for its potential therapeutic properties

Uniqueness: 3-Bromo-4-chloro-2-phenylquinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and biological activity.

Biological Activity

3-Bromo-4-chloro-2-phenylquinoline (CAS Number: 5425-48-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various diseases, and relevant case studies.

Molecular Structure:

- Molecular Formula: C15H9BrClN

- Molecular Weight: 318.596 g/mol

- Density: 1.515 g/cm³

- Boiling Point: 398.9 °C at 760 mmHg

Research indicates that this compound exhibits its biological effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition leads to:

- Pyrimidine Depletion: Resulting in halted cell cycle progression at the S-phase, which is critical for DNA synthesis and cell proliferation .

- Enhanced Sensitivity to Chemotherapy: Cells deficient in PTEN (a tumor suppressor gene) show increased sensitivity to DHODH inhibitors, suggesting a potential use in combination therapies for cancer .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

-

Cancer Therapy Applications:

A study explored the use of quinoline derivatives, including this compound, as DHODH inhibitors in cancer treatment. The compound showed significant inhibition of tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells and enhancing the efficacy of standard chemotherapy drugs . -

Antiparasitic Activity:

Research has indicated that modifications to quinoline structures can lead to enhanced activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's ability to inhibit key enzymes involved in the parasite's metabolism presents a promising avenue for drug development against neglected tropical diseases . -

Antimicrobial Effects:

Recent reviews highlight the broad-spectrum antimicrobial properties of quinoline derivatives, including their action against various bacterial and fungal pathogens. The structural features of this compound contribute to its effectiveness as an antimicrobial agent .

Properties

CAS No. |

5425-48-9 |

|---|---|

Molecular Formula |

C15H9BrClN |

Molecular Weight |

318.59 g/mol |

IUPAC Name |

3-bromo-4-chloro-2-phenylquinoline |

InChI |

InChI=1S/C15H9BrClN/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H |

InChI Key |

TWLYREUNPNNGAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2Br)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.